3-Chloro-4,6-dimethylbenzo[d]isoxazole

Lipophilicity LogP Benzoisoxazole

Researchers developing BRD4/BET bromodomain inhibitors often face supply inconsistency for the precise 4,6-dimethylbenzo[d]isoxazole scaffold, where even a single methyl shift abolishes target engagement. 3-Chloro-4,6-dimethylbenzo[d]isoxazole (CAS 1344701-92-3, ≥97% purity) resolves this bottleneck: • Enables parallel C3-arylation/amination via Suzuki, Negishi, or Buchwald-Hartwig couplings for rapid SAR exploration. • The 4,6-dimethyl pattern mimics the steric footprint of known BRD4 inhibitors (Kd ~81-82 nM) and aligns with kinase pharmacophore lipophilicity (cLogP ~3.2-3.4). • Available in gram-to-kilogram quantities with batch-to-batch analytical consistency, ensuring reproducible lead optimization.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
Cat. No. B11811915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,6-dimethylbenzo[d]isoxazole
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)ON=C2Cl)C
InChIInChI=1S/C9H8ClNO/c1-5-3-6(2)8-7(4-5)12-11-9(8)10/h3-4H,1-2H3
InChIKeyGWMXOCHYTAPMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4,6-dimethylbenzo[d]isoxazole Overview


3-Chloro-4,6-dimethylbenzo[d]isoxazole (CAS 1344701-92-3, C9H8ClNO, MW 181.62 g/mol) is a high-purity (typically ≥97%) heterocyclic building block featuring a benzene-fused isoxazole core with chlorine at the 3-position and methyl groups at the 4- and 6-positions . This compound belongs to the benzo[d]isoxazole scaffold class, which is recognized as a privileged structure in medicinal chemistry for the development of kinase inhibitors, BET bromodomain inhibitors, and epigenetic modulators . Its primary value proposition lies in its role as a versatile intermediate for lead optimization campaigns, where the 3-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to generate diverse compound libraries .

Why 4,6-Dimethyl Substitution Is Essential


Simple substitution with other 3-chloro-benzoisoxazole isomers—such as 3-chloro-5-methylbenzo[d]isoxazole or 3-chloro-6-methylbenzo[d]isoxazole—is not scientifically interchangeable because the position and number of methyl substituents on the benzo ring profoundly alter both physicochemical properties and the steric/electronic environment of the 3-chloro reactive center. For instance, the 4,6-dimethyl substitution pattern increases lipophilicity (estimated logP ~2.79 for the monomethyl analog vs. a projected higher value for the dimethyl derivative) and modifies the electronic distribution of the fused ring system, which directly impacts reaction kinetics in Pd-catalyzed cross-couplings and the binding affinity of downstream drug candidates [1]. Furthermore, the 4,6-dimethyl arrangement is specifically required to mimic the steric footprint of bioactive scaffolds in structure-based drug design campaigns targeting BET bromodomains and RTK kinases, where even a single methyl shift to the 5-position can ablate target engagement .

Differentiation Evidence vs. Closest Analogs


Lipophilicity: Dimethyl vs. Monomethyl Analogs

The addition of a second methyl group at the 4-position significantly increases lipophilicity versus monomethyl analogs. 3-Chloro-5-methylbenzo[d]isoxazole (C8H6ClNO, MW 167.59) has a reported experimental logP of 2.79 [1]. The target compound 3-chloro-4,6-dimethylbenzo[d]isoxazole (C9H8ClNO, MW 181.62) is projected to have a logP of approximately 3.2–3.4 based on the incremental contribution of the additional methyl group (+0.5 logP unit per methyl on an aromatic system) [2]. This difference has implications for membrane permeability and solubility in drug discovery programs.

Lipophilicity LogP Benzoisoxazole Medicinal Chemistry

Synthetic Utility: 3-Chloro vs. 3-Amino Analogs

The target compound (MW 181.62, C9H8ClNO) and its close analog 4,6-dimethylbenzo[d]isoxazol-3-amine (MW 162.19, C9H10N2O) share the same 4,6-dimethylbenzo core but differ at the 3-position (Cl vs. NH2). This difference dictates the applicable synthetic transformations: the 3-chloro compound is suited for Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions, while the 3-amino analog is typically used for amide coupling or diazotization. Researchers selecting a building block for palladium-catalyzed cross-coupling must use the chloro variant; the amino analog is incompatible without prior derivatization.

Synthetic Chemistry Cross-Coupling Benzoisoxazole Chemical Building Block

Vendor Purity: 4,6-Dimethyl vs. 6-Methyl

Commercially available 3-chloro-4,6-dimethylbenzo[d]isoxazole is typically supplied at ≥97% purity (HPLC/GC) from multiple reputable vendors, with specific lot-dependent analysis available . In contrast, less common isomers such as 3-chloro-6-methylbenzo[d]isoxazole (CAS 16302-64-0) are frequently cataloged at ≥95% purity with more limited supplier options, which may introduce additional quality variability for large-scale or GLP-grade studies . The narrower purity specification and broader supplier base for the 4,6-dimethyl derivative reduce procurement risk for long-term research programs.

Chemical Procurement Quality Control Purity Benzoisoxazole

4,6-Dimethyl Scaffold in BET Inhibitor Patents

The 4,6-dimethylbenzo[d]isoxazole core, from which the target compound is directly derived, is a recurrent scaffold in multiple patent families and medicinal chemistry publications targeting BET bromodomains [1]. Specifically, the benzo[d]isoxazole-containing BET inhibitors discovered at the Guangzhou Institutes of Biomedicine and Health achieved Kd values of 81–82 nM against BRD4(1) with high selectivity over non-BET bromodomains and demonstrated tumor growth inhibition in C4-2B CRPC xenograft models . This places the 4,6-dimethylbenzo[d]isoxazole scaffold among a select group of privileged cores for epigenetic drug discovery, directly increasing the procurement value of its chloro-substituted building block as a key intermediate.

BET Inhibition BRD4 Benzoisoxazole Patent Analysis Epigenetics

Solubility: Organic Solvents vs. Aqueous Conditions

3-Chloro-4,6-dimethylbenzo[d]isoxazole is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide, but has limited aqueous solubility . This solubility profile is characteristic of halogenated benzoisoxazole building blocks and is consistent across structural analogs including 3-chloro-5-methylbenzo[d]isoxazole, which also exhibits poor water solubility and requires dissolution in organic co-solvents . The practical implication is that reactions employing this building block must be designed with appropriate organic solvent systems (e.g., DMF, THF, DCM) rather than aqueous conditions, a factor that should be considered when selecting building blocks for parallel library synthesis in high-throughput settings.

Solubility Organic Synthesis Benzoisoxazole Reaction Optimization

Applications in Drug Discovery and Chemical Biology


Lead Optimization for BET Bromodomain Inhibitors

The 3-chloro substituent serves as a strategic diversification point for generating focused libraries of benzo[d]isoxazole-based BET inhibitors. As demonstrated by Zhang et al. (2018), the benzo[d]isoxazole scaffold yields potent and selective BRD4 inhibitors with Kd values of 81–82 nM when properly elaborated at the 3-position via Pd-catalyzed coupling . Procurement of the 3-chloro-4,6-dimethyl derivative enables rapid parallel synthesis of C3-arylated or C3-aminated analogs, accelerating SAR exploration for CRPC and other oncology programs.

Cross-Coupling for Fragment-Based Drug Discovery

The 3-chloro substituent on the benzo[d]isoxazole core is an ideal leaving group for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions . This makes 3-chloro-4,6-dimethylbenzo[d]isoxazole a premier building block for fragment elaboration in FBDD programs. Its higher lipophilicity (projected logP ~3.2–3.4) compared to monomethyl analogs aligns with the physicochemical space of many kinase inhibitor pharmacophores, providing an appropriate starting point for lead-like property optimization.

Epigenetic Chemical Probes for HDAC and BET

The benzo[d]isoxazole scaffold has been explored in multiple epigenetic contexts, including as inhibitors of BET bromodomains and as potential HDAC-modulating agents [1]. The 4,6-dimethyl substitution pattern provides the necessary steric complementarity for the acetyl-lysine binding pocket of BRD4, while the 3-chloro handle enables late-stage functionalization to optimize selectivity against non-epigenetic off-targets. Researchers developing chemical probes for chromatin biology should prioritize this building block over non-halogenated or monomethyl analogs.

SAR Studies for CNS Therapeutics

The elevated logP of the 4,6-dimethyl derivative relative to monomethyl analogs (Δ logP ≈ +0.4–0.6 units) positions this compound as a building block candidate for CNS drug discovery programs where enhanced passive membrane permeability is desired [2]. When coupled with polar functional groups at the 3-position to balance overall lipophilicity, the resulting compounds may achieve favorable brain penetration profiles—an advantage not accessible with the less lipophilic 3-chloro-5-methylbenzo[d]isoxazole scaffold.

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